6S-ヒドロキシ-パロノセトロン
科学的研究の応用
6S-Hydroxy-Palonosetron has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of Palonosetron.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research focuses on its role in preventing chemotherapy-induced nausea and vomiting.
Industry: It is used in the pharmaceutical industry for the development of antiemetic drugs.
作用機序
Target of Action
6S-Hydroxy-palonosetron, also known as Unii-G5GT4PN0X7 or UNII-G5GT4PN0X7, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .
Mode of Action
The antiemetic activity of 6S-Hydroxy-palonosetron is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter involved in triggering nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of palonosetron, the parent compound of 6S-Hydroxy-palonosetron, have been studied. After administration, plasma palonosetron concentrations reached maximum values at 3-5 hours . The plasma elimination half-life for palonosetron was approximately 40-50 hours . These properties suggest that 6S-Hydroxy-palonosetron may have similar pharmacokinetic characteristics, contributing to its bioavailability and efficacy.
Result of Action
The primary result of 6S-Hydroxy-palonosetron’s action is the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is particularly effective in controlling delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .
生化学分析
Biochemical Properties
6S-Hydroxy-palonosetron is involved in biochemical reactions as a metabolite of Palonosetron . It interacts with the 5-HT3 receptors, which are proteins located in the central nervous system and gastrointestinal tract . The nature of these interactions involves the binding of 6S-Hydroxy-palonosetron to these receptors, inhibiting their function .
Cellular Effects
The effects of 6S-Hydroxy-palonosetron on various types of cells and cellular processes are primarily related to its role in preventing chemotherapy-induced nausea and vomiting . It influences cell function by blocking the action of serotonin, a neurotransmitter involved in the initiation of nausea and vomiting, at the 5-HT3 receptors .
Molecular Mechanism
6S-Hydroxy-palonosetron exerts its effects at the molecular level through its interaction with the 5-HT3 receptors . It binds tightly in a conformation of minimum energy . This binding interaction inhibits the function of the 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex .
Temporal Effects in Laboratory Settings
The effects of 6S-Hydroxy-palonosetron over time in laboratory settings have been observed in the context of its use in preventing chemotherapy-induced nausea and vomiting . It has been found to be well-tolerated, with no dose–response effect evident for the incidence or intensity of adverse events .
Dosage Effects in Animal Models
In animal models, the effects of 6S-Hydroxy-palonosetron vary with different dosages . The lowest effective doses of Palonosetron, from which 6S-Hydroxy-palonosetron is derived, have been identified as 3 and 10 µg/kg .
Metabolic Pathways
6S-Hydroxy-palonosetron is involved in the metabolic pathways of Palonosetron . It is metabolized via CYP enzymes to relatively inactive metabolites . The enzymes involved in its metabolism include CYP1A2, 2D6, and 3A4 .
Transport and Distribution
The transport and distribution of 6S-Hydroxy-palonosetron within cells and tissues are likely to be similar to that of Palonosetron, given that it is a metabolite of this compound . Specific details regarding its transporters or binding proteins, and effects on its localization or accumulation are not currently available.
Subcellular Localization
The subcellular localization of 6S-Hydroxy-palonosetron is not explicitly documented in the available literature. Given its role as a metabolite of Palonosetron and the latter’s mechanism of action, it is likely that 6S-Hydroxy-palonosetron may be found in areas where 5-HT3 receptors are present, such as the central nervous system and gastrointestinal tract .
準備方法
The synthesis of 6S-Hydroxy-Palonosetron involves several steps, starting from the parent compound, Palonosetron. The synthetic route typically includes hydroxylation reactions under specific conditions to introduce the hydroxyl group at the 6S position
化学反応の分析
6S-Hydroxy-Palonosetron undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
6S-Hydroxy-Palonosetron is unique compared to other similar compounds due to its specific hydroxylation at the 6S position. Similar compounds include:
Palonosetron: The parent compound without the hydroxyl group.
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Ondansetron: A widely used antiemetic drug with a similar mechanism of action.
These compounds share similar therapeutic uses but differ in their chemical structures and specific receptor interactions.
生物活性
Overview
(6S)-Hydroxy (S,S)-Palonosetron is a metabolite of the antiemetic drug Palonosetron, which is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and pharmacological profile. This article provides a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptors:
(6S)-Hydroxy (S,S)-Palonosetron acts primarily as a selective antagonist of the serotonin 5-HT3 receptors. This antagonistic action inhibits the emetogenic signals that trigger nausea and vomiting, particularly in patients undergoing chemotherapy .
Pharmacodynamics:
The compound's effectiveness in blocking 5-HT3 receptors contributes to its role in mitigating CINV. The binding affinity of (6S)-Hydroxy (S,S)-Palonosetron is significantly lower than that of its parent compound, Palonosetron, which has a high binding affinity and prolonged action due to its unique pharmacokinetic properties .
Pharmacokinetics
Metabolism:
Approximately 50% of Palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and (6S)-hydroxy-palonosetron. Both metabolites exhibit less than 1% of the receptor antagonist activity compared to Palonosetron itself .
Elimination Half-Life:
Palonosetron has a half-life of about 40 hours, allowing for extended therapeutic effects. The pharmacokinetic parameters for (6S)-Hydroxy (S,S)-Palonosetron are not significantly different between individuals with varying CYP2D6 metabolic rates .
In Vitro Studies
In vitro studies have demonstrated that (6S)-Hydroxy (S,S)-Palonosetron retains some biological activity but is substantially less effective than Palonosetron in preventing CINV. Its role appears more significant as a metabolic byproduct rather than an active therapeutic agent .
Case Studies
-
Chemotherapy-Induced Nausea and Vomiting:
- A study evaluated the effectiveness of Palonosetron in patients receiving high-emetic chemotherapy regimens. The results indicated that patients treated with Palonosetron experienced significantly lower rates of nausea and vomiting compared to those receiving traditional antiemetics like ondansetron .
- Despite (6S)-Hydroxy (S,S)-Palonosetron being present in the metabolism pathway, its contribution to antiemetic efficacy remains negligible when compared to the parent compound.
-
Pharmacogenetics:
- Variability in patient response to Palonosetron-based therapies has been linked to genetic differences in CYP2D6 metabolism. Patients identified as ultrarapid metabolizers may experience reduced efficacy due to faster clearance rates of Palonosetron and its metabolites, including (6S)-Hydroxy (S,S)-Palonosetron .
Summary Table of Biological Activity
Parameter | (6S)-Hydroxy (S,S)-Palonosetron | Palonosetron |
---|---|---|
Mechanism of Action | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |
Metabolite Activity | <1% efficacy | High efficacy |
Half-Life | Not well-defined | ~40 hours |
Primary Metabolism Pathway | CYP2D6 | CYP2D6, CYP3A4, CYP1A2 |
Clinical Use | None recognized | CINV prevention |
特性
IUPAC Name |
(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXMUXWGXFPLG-XYPHTWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848074-08-8 | |
Record name | 6S-Hydroxy-palonosetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6S-HYDROXY-PALONOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。